molecular formula C9H15NO4S B558208 (4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid CAS No. 51077-16-8

(4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid

Cat. No. B558208
CAS RN: 51077-16-8
M. Wt: 233.29 g/mol
InChI Key: FJWNZTPXVSWUKF-LURJTMIESA-N
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Description

“(4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid” is a chemical compound with the molecular formula C9H15NO4S . It is used in various chemical reactions and has several properties that make it useful in the field of chemistry .


Synthesis Analysis

The synthesis of “(4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid” involves several steps. A possible mechanism of dynamic kinetic resolution by the formation of N-tert-butoxycarbonyl-thiazolidine carboxylic acid was proposed and validated by a quantitative density functional theoretical calculation according to the Curtin-Hammett principle . This mechanism of action of a nucleophilic substitution reaction through an intramolecular hydrogen bonding could be widely applied in the organic syntheses of a particular enantiomer .


Molecular Structure Analysis

The molecular structure of “(4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid” is complex and involves several different types of bonds and interactions . The structure is determined by the arrangement of the atoms and the types of bonds between them .


Chemical Reactions Analysis

“(4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid” can participate in various chemical reactions. For example, it can be used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid” include its molecular structure, chemical reactivity, and other characteristics . These properties are determined by the arrangement of the atoms in the molecule and the types of bonds between them .

Scientific Research Applications

Chemistry and Biology

  • Field : Organic & Biomolecular Chemistry .
  • Application : The tert-butyl group is used in various chemical transformations due to its unique reactivity pattern .
  • Results : The use of the tert-butyl group can lead to unique chemical transformations, and it has implications in biosynthetic and biodegradation pathways .

Synthesis of Tertiary Butyl Esters

  • Field : Synthetic Organic Chemistry .
  • Application : Tertiary butyl esters are used in a variety of organic compounds .
  • Methods : A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
  • Results : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

Synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-2-(hydroxymethyl)pyrrolidine

  • Field : Synthetic Organic Chemistry .
  • Application : This compound finds applications in synthetic organic chemistry .
  • Methods : The specific methods of synthesis and application vary depending on the chemical transformation being performed .
  • Results : The resultant compound can be used in a variety of organic transformations .

Synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylic Acid

  • Field : Synthetic Organic Chemistry .
  • Application : This compound is used in a variety of organic compounds .
  • Methods : The specific methods of synthesis and application vary depending on the chemical transformation being performed .
  • Results : The resultant compound can be used in a variety of organic transformations .

Synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-2-(hydroxymethyl)pyrrolidine

  • Field : Synthetic Organic Chemistry .
  • Application : This compound finds applications in synthetic organic chemistry .
  • Methods : The specific methods of synthesis and application vary depending on the chemical transformation being performed .
  • Results : The resultant compound can be used in a variety of organic transformations .

Synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylic Acid

  • Field : Synthetic Organic Chemistry .
  • Application : This compound is used in a variety of organic compounds .
  • Methods : The specific methods of synthesis and application vary depending on the chemical transformation being performed .
  • Results : The resultant compound can be used in a variety of organic transformations .

Safety And Hazards

Like all chemicals, “(4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid” should be handled with care to avoid any potential hazards. It’s important to follow safety guidelines when handling this chemical .

Future Directions

The future directions for the use of “(4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid” in chemical reactions and synthesis are promising. Its unique properties make it a valuable tool in the field of chemistry .

properties

IUPAC Name

(4R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-5-15-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWNZTPXVSWUKF-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CSCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CSC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350896
Record name (4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolane-4-carboxylic acid

CAS RN

51077-16-8
Record name (4R)-3-(tert-Butoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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